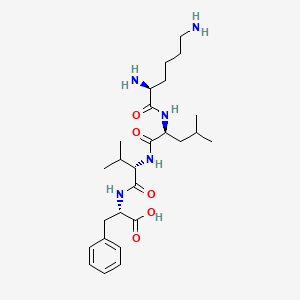![molecular formula C17H12N4O B14275662 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one CAS No. 181259-34-7](/img/structure/B14275662.png)
3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one: is a heterocyclic compound with an intriguing structure. It belongs to the class of pyrazolopyridazinones, which combine features of both pyrazole and pyridazinone rings. These fused systems have attracted attention due to their potential pharmacological applications .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic approaches exist for the preparation of this compound. One effective strategy involves hydrazine condensations and C–N Ullmann-type cross-coupling reactions with microwave activation. Additionally, chemoselective bromination of newly formed bipyrazoles followed by Suzuki–Miyaura cross-coupling reactions allows the synthesis of various modulated heterobicycles .
Industrial Production:: While industrial-scale production methods are not widely reported, research laboratories explore these routes to obtain potent molecules with specific therapeutic properties.
Analyse Chemischer Reaktionen
Reactivity:: 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present.
Major Products:: The major products formed from these reactions include derivatives with modified substituents on the pyrazolo[3,4-d]pyridazinone scaffold.
Wissenschaftliche Forschungsanwendungen
Chemistry:: Researchers explore the compound’s reactivity and use it as a building block for more complex molecules. Its unique structure offers opportunities for designing novel materials.
Biology and Medicine:: While specific applications are still emerging, 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one may exhibit biological activity. Further studies are needed to uncover its potential as an antitumor agent or other therapeutic targets.
Industry:: The compound’s industrial applications remain an area of active investigation, with potential roles in drug development and materials science.
Wirkmechanismus
The precise mechanism by which 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one exerts its effects is still under exploration. Researchers investigate its interactions with molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one is not widely studied, its uniqueness lies in its fused pyrazole-pyridazinone structure. Similar compounds include other pyrazolopyridazinones, but their specific properties and applications may differ.
Eigenschaften
CAS-Nummer |
181259-34-7 |
|---|---|
Molekularformel |
C17H12N4O |
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
3,4-diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C17H12N4O/c22-17-16-13(14(18-20-16)11-7-3-1-4-8-11)15(19-21-17)12-9-5-2-6-10-12/h1-10H,(H,18,20)(H,21,22) |
InChI-Schlüssel |
FFSJQKURXIFDBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(=NNC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)



![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)


